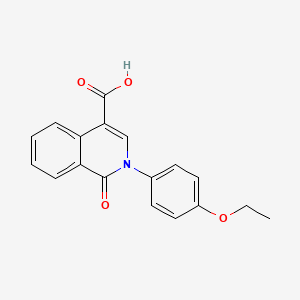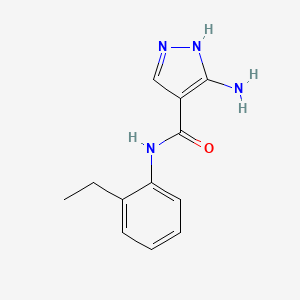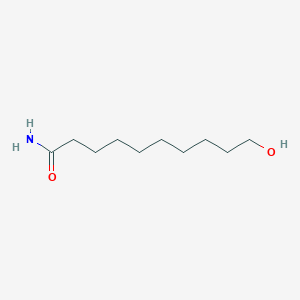![molecular formula C23H37N3O4S B12501607 N-cyclohexylcyclohexanamine;3-methyl-2-[(2-nitrophenyl)sulfanylamino]butanoic acid](/img/structure/B12501607.png)
N-cyclohexylcyclohexanamine;3-methyl-2-[(2-nitrophenyl)sulfanylamino]butanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-シクロヘキシルシクロヘキシルアミン;3-メチル-2-[(2-ニトロフェニル)スルファニルアミノ]ブタン酸は、独特の構造を持つ複雑な有機化合物です。シクロヘキシルアミン基がシクロヘキサン環に結合し、2-ニトロフェニルスルファニルアミノ基で置換されたブタン酸部分が結合しています。
準備方法
合成経路と反応条件
N-シクロヘキシルシクロヘキシルアミン;3-メチル-2-[(2-ニトロフェニル)スルファニルアミノ]ブタン酸の合成は、一般的に複数の工程を伴います。一般的な方法の1つは、シクロヘキシルアミンとシクロヘキサンから出発し、特定の条件下で反応させてN-シクロヘキシルシクロヘキシルアミン中間体を生成することです。この中間体は、その後、制御された条件下で3-メチル-2-[(2-ニトロフェニル)スルファニルアミノ]ブタン酸と反応させて最終生成物を生成します。
工業生産方法
この化合物の工業生産には、高収率と純度を確保するために最適化された反応条件を使用した大規模合成が関与する場合があります。このプロセスには、通常、業界標準を満たすための精製、結晶化、品質管理などの工程が含まれます。
化学反応の分析
反応の種類
N-シクロヘキシルシクロヘキシルアミン;3-メチル-2-[(2-ニトロフェニル)スルファニルアミノ]ブタン酸は、以下を含むさまざまな化学反応を受ける可能性があります。
酸化: ニトロフェニル基は酸化されてニトロ誘導体を形成することができます。
還元: ニトロ基は、特定の条件下でアミノ基に還元することができます。
置換: スルファニルアミノ基は、適切な試薬との置換反応に関与することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO4)と三酸化クロム(CrO3)が含まれます。
還元: 水素ガス(H2)を触媒(例:炭素上のパラジウム)の存在下で使用されることが一般的な還元剤です。
置換: ハロゲン化アルキルまたはアシルクロリドなどの試薬は、置換反応に使用できます。
生成される主な生成物
酸化: 化合物のニトロ誘導体。
還元: 化合物のアミノ誘導体。
置換: 使用した試薬に応じて、さまざまな置換誘導体。
科学的研究の応用
N-シクロヘキシルシクロヘキシルアミン;3-メチル-2-[(2-ニトロフェニル)スルファニルアミノ]ブタン酸は、科学研究でいくつかの応用があります。
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 潜在的な生物活性とその生体分子との相互作用について研究されています。
医学: 潜在的な治療特性と、医薬品開発のための前駆体として調査されています。
産業: 特殊化学薬品や材料の生産に使用されます。
作用機序
N-シクロヘキシルシクロヘキシルアミン;3-メチル-2-[(2-ニトロフェニル)スルファニルアミノ]ブタン酸の作用機序には、特定の分子標的と経路との相互作用が関与します。ニトロフェニルスルファニルアミノ基は、酵素や受容体と相互作用し、生物学的プロセスの調節につながる可能性があります。シクロヘキシルアミンとブタン酸部分は、結合親和性と特異性に影響を与えることで、全体的な活性にも寄与する可能性があります。
類似化合物の比較
類似化合物
- N-シクロヘキシルシクロヘキシルアミン;3-メチル-2-[(2-メチルフェニル)スルファニルアミノ]ブタン酸
- N-シクロヘキシルシクロヘキシルアミン;3-メチル-2-[(2-クロロフェニル)スルファニルアミノ]ブタン酸
独自性
N-シクロヘキシルシクロヘキシルアミン;3-メチル-2-[(2-ニトロフェニル)スルファニルアミノ]ブタン酸は、ニトロフェニルスルファニルアミノ基の存在により、独自の化学的および生物学的特性を有しているため、ユニークな化合物です。これは、研究および産業用途にとって貴重な化合物となっています。
類似化合物との比較
Similar Compounds
- N-cyclohexylcyclohexanamine;3-methyl-2-[(2-methylphenyl)sulfanylamino]butanoic acid
- N-cyclohexylcyclohexanamine;3-methyl-2-[(2-chlorophenyl)sulfanylamino]butanoic acid
Uniqueness
N-cyclohexylcyclohexanamine;3-methyl-2-[(2-nitrophenyl)sulfanylamino]butanoic acid is unique due to the presence of the nitrophenylsulfanylamino group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
特性
分子式 |
C23H37N3O4S |
|---|---|
分子量 |
451.6 g/mol |
IUPAC名 |
N-cyclohexylcyclohexanamine;3-methyl-2-[(2-nitrophenyl)sulfanylamino]butanoic acid |
InChI |
InChI=1S/C12H23N.C11H14N2O4S/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-7(2)10(11(14)15)12-18-9-6-4-3-5-8(9)13(16)17/h11-13H,1-10H2;3-7,10,12H,1-2H3,(H,14,15) |
InChIキー |
PIXHCLWIWCGYKF-UHFFFAOYSA-N |
正規SMILES |
CC(C)C(C(=O)O)NSC1=CC=CC=C1[N+](=O)[O-].C1CCC(CC1)NC2CCCCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(Benzyloxy)carbonyl]-4-methoxypyrrolidine-3-carboxylic acid](/img/structure/B12501528.png)
![5,10,15,20,25,30,35-Heptakis(bromomethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol](/img/structure/B12501531.png)
![N-{[5-({2-[(4-ethoxyphenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}-3,4-dimethoxybenzamide](/img/structure/B12501547.png)
![2-[2-(4-Isopropyl-4,5-dihydro-1,3-oxazol-2-yl)propan-2-yl]pyridine](/img/structure/B12501549.png)


![Methyl 3-(1-bicyclo[1.1.1]pentanyl)-2-(tert-butoxycarbonylamino)propanoate](/img/structure/B12501575.png)
![6-hydroxy-7-isopropyl-9b-methyl-3H,3bH,4H,10H,11H-phenanthro[1,2-c]furan-1,5-dione](/img/structure/B12501583.png)
![Tert-butyl 3-{[6-(diethylamino)pyrimidin-4-yl]amino}pyrrolidine-1-carboxylate](/img/structure/B12501586.png)



![Methyl 5-{[(2-ethoxynaphthalen-1-yl)methyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12501614.png)
![2-[(4-ethyl-5-{[5-methyl-2-(propan-2-yl)phenoxy]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B12501616.png)
